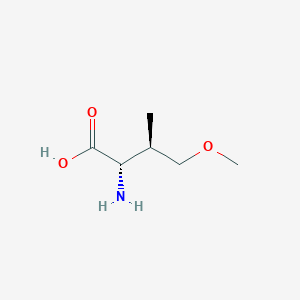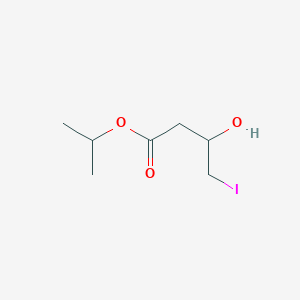![molecular formula C20H11NO B14209236 2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-20-9](/img/structure/B14209236.png)
2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a formylphenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Catalysts: Palladium, copper
Solvents: THF, DMF
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzonitrile derivatives .
Scientific Research Applications
2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exerts its effects involves interactions with various molecular targets. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the benzonitrile moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
- 2-[(3Z)-6-(2-Formylphenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile
Uniqueness
2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the specific positioning of the formyl group on the phenyl ring, which can significantly influence its chemical reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for targeted synthetic applications and research .
Properties
CAS No. |
823227-20-9 |
|---|---|
Molecular Formula |
C20H11NO |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-[6-(4-formylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H11NO/c21-15-20-10-6-5-9-19(20)8-4-2-1-3-7-17-11-13-18(16-22)14-12-17/h1-2,5-6,9-14,16H |
InChI Key |
TVRYPBSVKBQOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=C(C=C2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(Pyridin-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14209154.png)
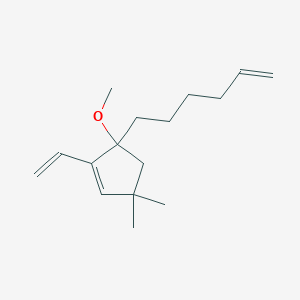
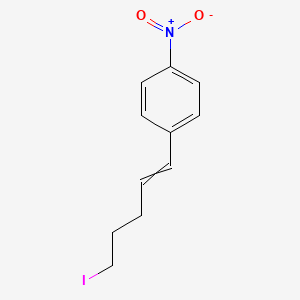
![(2R)-2-[(Phenylcarbamoyl)amino]pent-4-enoic acid](/img/structure/B14209177.png)
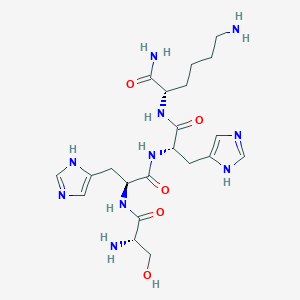
![4-[3-Hydroxy-2-methyl-1-(methylamino)pentan-3-yl]benzene-1,2-diol](/img/structure/B14209190.png)
![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)
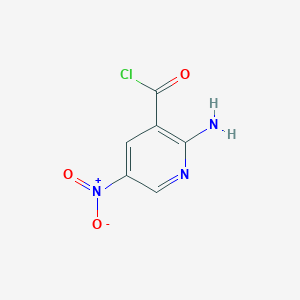
![2,4-Dinitro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14209207.png)
![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
